molecular formula C11H8ClN3O3 B5777269 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline

3-(5-chloropyridin-3-yl)oxy-5-nitroaniline

Cat. No.: B5777269
M. Wt: 265.65 g/mol
InChI Key: XYIYKXHYLNXYDB-UHFFFAOYSA-N
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Description

3-(5-chloropyridin-3-yl)oxy-5-nitroaniline is an organic compound with the molecular formula C11H8ClN3O3 It is a derivative of pyridine and aniline, featuring both a nitro group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline typically involves the reaction of 5-chloro-3-pyridineboronic acid with 5-nitro-2-chloroaniline under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-3-yl)oxy-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents.

Major Products Formed

    Reduction: 3-(5-aminopyridin-3-yl)oxy-5-nitroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: More complex aromatic compounds.

Scientific Research Applications

3-(5-chloropyridin-3-yl)oxy-5-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and pyridine ring can also participate in binding interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloropyridin-3-yl)oxy-5-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

3-(5-chloropyridin-3-yl)oxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIYKXHYLNXYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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